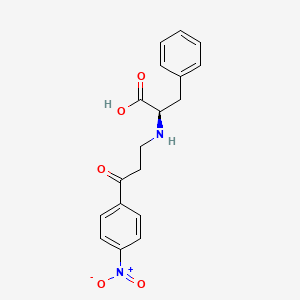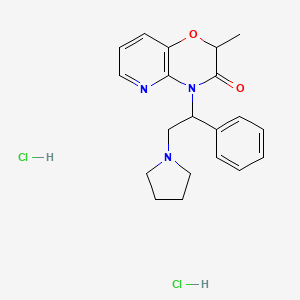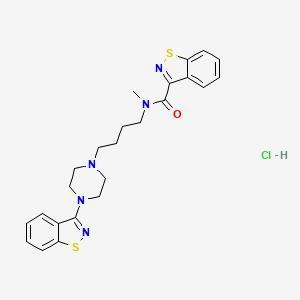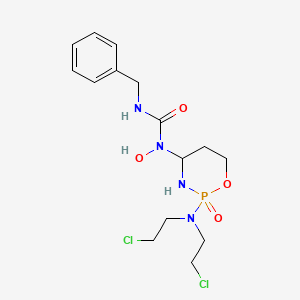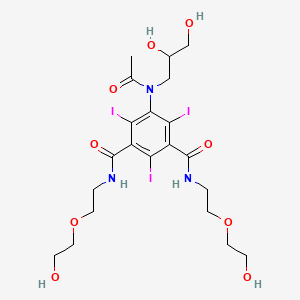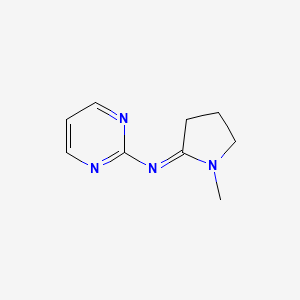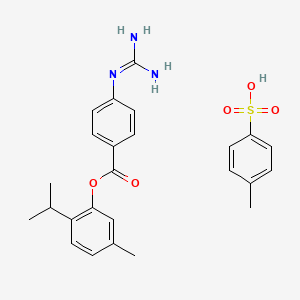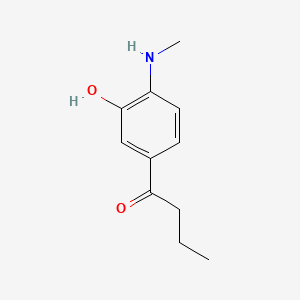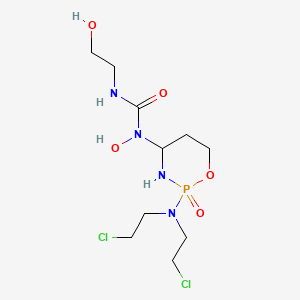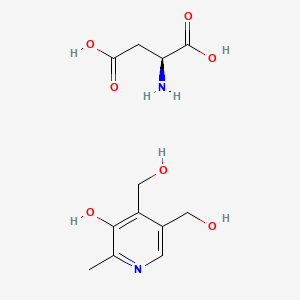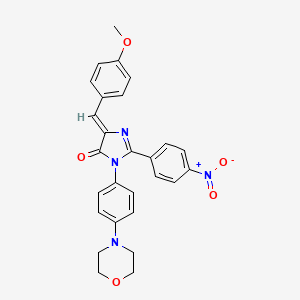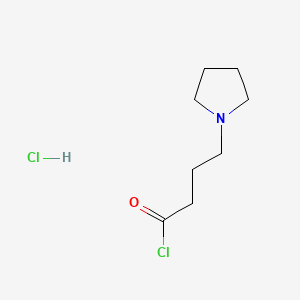
Pyrrolidine-1-butyryl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-1-butyryl chloride hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine-1-butyryl chloride hydrochloride can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with butyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-1-butyryl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while hydrolysis results in the corresponding carboxylic acid .
Scientific Research Applications
Pyrrolidine-1-butyryl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidine-1-butyryl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and chemical synthesis. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring, used widely in organic synthesis.
Pyrrolidine-2-one: Another derivative with a carbonyl group, known for its biological activity.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in medicinal chemistry.
Uniqueness
Pyrrolidine-1-butyryl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring selective modification of molecules and synthesis of complex compounds .
Properties
CAS No. |
85614-46-6 |
|---|---|
Molecular Formula |
C8H15Cl2NO |
Molecular Weight |
212.11 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbutanoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNO.ClH/c9-8(11)4-3-7-10-5-1-2-6-10;/h1-7H2;1H |
InChI Key |
WLENWSWMXQHHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


